2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
CAS No.: 1536398-61-4
Cat. No.: VC6854134
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.6
* For research use only. Not for human or veterinary use.
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride - 1536398-61-4](/images/structure/VC6854134.png)
Specification
CAS No. | 1536398-61-4 |
---|---|
Molecular Formula | C6H10ClNO3 |
Molecular Weight | 179.6 |
IUPAC Name | 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-10-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H |
Standard InChI Key | FHNDSLBLZXBKIG-UHFFFAOYSA-N |
SMILES | C1C2COC1(CN2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane core, where the 2-oxa (oxygen) and 5-aza (nitrogen) substituents create a rigid, strained ring system. The carboxylic acid group at position 1 and the hydrochloride salt modification enhance its solubility and reactivity. Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride |
Molecular Formula | |
Molecular Weight | 179.6 g/mol |
SMILES | C1C2COC1(CN2)C(=O)O.Cl |
InChIKey | FHNDSLBLZXBKIG-UHFFFAOYSA-N |
PubChem CID | 89923713 |
The bicyclic structure imposes steric constraints that influence its reactivity, making it a valuable intermediate for stereoselective synthesis .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions:
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Bicyclic Core Formation: Cyclization of precursor molecules under controlled conditions to form the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.
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Carboxylic Acid Functionalization: Introduction of the carboxylic acid group via oxidation or hydrolysis.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
An optimized method reported in the literature employs trans-4-hydroxy-L-proline as a starting material, achieving high enantiomeric purity through asymmetric catalysis .
Industrial-Scale Production
Commercial suppliers like VulcanChem and Aladdin Scientific offer the compound for research purposes, with purity levels exceeding 97% . Scalability challenges include maintaining stereochemical integrity during cyclization and minimizing byproducts in the salt-forming step.
Derivatives and Functionalization
tert-Butoxycarbonyl (Boc)-Protected Derivative
A key derivative, 5-tert-butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 1330763-18-2), incorporates a Boc group to protect the nitrogen atom during synthetic workflows. With a molecular weight of 243.26 g/mol, this derivative is widely used in peptide synthesis and organocatalysis .
Pharmacologically Active Analogues
Modifications to the carboxylic acid group or bicyclic core have yielded analogues with enhanced bioactivity. For example, esterification of the acid group improves membrane permeability, enabling central nervous system (CNS) drug candidates.
Applications in Pharmaceutical Research
Drug Discovery
The compound’s rigid scaffold mimics natural product architectures, making it a privileged structure in medicinal chemistry. Applications include:
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Antiviral Agents: Derivatives inhibit viral proteases by occupying hydrophobic binding pockets.
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Neurological Therapeutics: Structural analogs modulate GABA receptors, showing potential in treating epilepsy and anxiety disorders.
Agrochemistry
Functionalized derivatives act as eco-friendly pesticides, targeting insect nicotinic acetylcholine receptors with high specificity.
Recent Research Advances
Catalytic Applications
The bicyclic framework serves as a ligand in asymmetric catalysis, enabling enantioselective C–C bond formations in total synthesis .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability, with potential uses in gas storage and separation technologies.
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